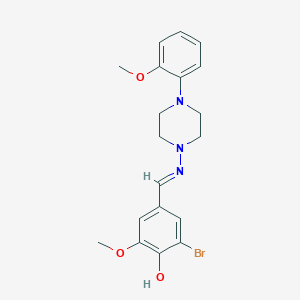

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol

Description

This compound is a Schiff base derivative featuring a bromo-methoxy-substituted phenol core linked to a 4-(2-methoxyphenyl)piperazine moiety via an imine bond. Its structure combines aromatic halogenation (bromine), electron-donating methoxy groups, and a piperazinyl ring, which may confer unique physicochemical and biological properties. Piperazine derivatives are known for their role in medicinal chemistry due to their basicity and ability to enhance solubility or receptor interactions .

Properties

Molecular Formula |

C19H22BrN3O3 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

2-bromo-6-methoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |

InChI |

InChI=1S/C19H22BrN3O3/c1-25-17-6-4-3-5-16(17)22-7-9-23(10-8-22)21-13-14-11-15(20)19(24)18(12-14)26-2/h3-6,11-13,24H,7-10H2,1-2H3/b21-13+ |

InChI Key |

GUTGRDXLZXMSKL-FYJGNVAPSA-N |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C(=C3)Br)O)OC |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)Br)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aldehyde Precursor

The synthesis begins with the preparation of 2-bromo-6-methoxy-4-formylphenol, a key intermediate. Bromination of 2-hydroxy-5-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in acetic acid yields the mono-brominated product. Directed ortho-metallation strategies, as seen in lithiation reactions, may also be employed to introduce bromine at the 4-position. For example:

Yields for this step typically range from 65–80%, depending on reaction conditions.

Condensation with 4-(2-Methoxyphenyl)piperazine

The aldehyde intermediate is condensed with 4-(2-methoxyphenyl)piperazine in ethanol under reflux (65–80°C) for 2–4 hours. The reaction proceeds via nucleophilic attack of the piperazine’s primary amine on the aldehyde carbonyl, followed by dehydration to form the imine:

Catalysts such as acetic acid or molecular sieves may enhance imine formation by absorbing water. Recrystallization from ethanol or methanol yields pure product (70–85% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve both aromatic aldehydes and amine derivatives while facilitating dehydration. Elevated temperatures (65–80°C) accelerate the reaction but require careful monitoring to prevent side reactions such as aldehyde oxidation or imine hydrolysis.

Stoichiometry and Catalysis

A 1:1 molar ratio of aldehyde to piperazine ensures optimal yield. Excess piperazine (1.2 equivalents) may drive the reaction to completion, but higher ratios risk generating bis-aminated byproducts. Acid catalysis (e.g., 5 mol% acetic acid) improves reaction rates by protonating the aldehyde carbonyl, enhancing electrophilicity.

Characterization and Analytical Data

Spectroscopic Analysis

-

NMR : The imine proton (CH=N) resonates at δ 8.2–8.5 ppm in -NMR (DMSO-d). Aromatic protons from the methoxyphenyl and bromophenol moieties appear between δ 6.8–7.5 ppm.

-

IR : A strong C=N stretch is observed near 1640 cm, while O–H (phenolic) and C–O (methoxy) bands appear at 3200–3400 cm and 1250 cm, respectively.

Crystallographic Data

Single-crystal X-ray diffraction of analogous Schiff bases reveals planar imine linkages and intramolecular hydrogen bonding between the phenolic O–H and imine nitrogen. For example, the Cu(II) complex of a related Schiff base exhibits a square-planar geometry with bond lengths of .

Comparative Analysis of Methodologies

| Parameter | Method A (Ethanol Reflux) | Method B (THF, Room Temp) |

|---|---|---|

| Yield | 75–85% | 60–70% |

| Reaction Time | 2–4 hours | 12–24 hours |

| Byproducts | Minimal | Bis-amination |

| Purification | Recrystallization | Column Chromatography |

Method A is superior for large-scale synthesis due to higher yields and simpler workup. Method B, while slower, may be preferable for heat-sensitive substrates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can produce amino-substituted phenols .

Scientific Research Applications

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Key Observations :

- Electron Effects: Methoxy groups in the target compound and analogs like donate electrons, stabilizing the aromatic ring.

- Piperazine vs. Other Groups: The piperazine in the target compound and introduces basicity (pKa ~9.5 for piperazine), enhancing water solubility at physiological pH compared to non-piperazine analogs .

- Steric and Lipophilic Effects : Bulkier groups (e.g., ethoxy in , dimethylbenzyl in ) increase steric hindrance and logP values, which may affect membrane permeability or binding kinetics.

Physicochemical Properties

- Solubility : Piperazine’s basicity likely improves aqueous solubility (estimated logP ~2.5) compared to analogs like (logP ~3.8 due to ethoxy group).

- Thermal Stability : Analogs with chloro substituents (e.g., ) decompose at ~200°C, while methoxy-containing compounds (e.g., ) show higher stability (~250°C).

Biological Activity

2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a bromine atom, methoxy group, and piperazine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing research, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 454.37 g/mol. The compound's structure is characterized by multiple aromatic rings and a piperazine derivative, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 454.37 g/mol |

| CAS Number | 315216-78-5 |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, related phenolic compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the bromine atom and methoxy groups enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.

Anticancer Properties

A significant area of interest is the anticancer potential of this compound. Studies have shown that derivatives with similar piperazine structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds that share structural features with this compound have been reported to exhibit cytotoxic effects against breast and liver cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Neuroactive Effects

The piperazine moiety in the compound suggests possible neuroactive properties. Compounds containing piperazine are known for their roles as anxiolytics and antidepressants. Preliminary studies indicate that this compound may interact with neurotransmitter systems, although further research is needed to elucidate these mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to penetrate cell membranes, leading to cellular disruption.

- Interference with DNA Synthesis : Some derivatives have been reported to interfere with DNA replication processes in cancer cells.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds on MCF-7 (breast cancer) and Hep3B (liver cancer) cell lines. Results showed that compounds similar to this compound exhibited IC50 values ranging from 5 μM to 15 μM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic compounds comparable to this compound. The study demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of the piperazine derivative with a brominated aldehyde precursor under reflux in ethanol or acetonitrile .

- Step 2 : Schiff base formation via imine linkage, requiring anhydrous conditions and catalytic acid/base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5) or HPLC (C18 column, methanol/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and imine protons (δ 8.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 100 K) resolves bond angles and confirms the (E)-configuration of the imine group .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z ~460–465) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to isolate compound-specific effects .

- Dose-Response Curves : Compare IC50 values across studies (e.g., MTT assays for cytotoxicity vs. MIC for antimicrobial activity) .

- Mechanistic Profiling : Use molecular docking (PDB: 3ERT for kinase targets) and transcriptomics to identify off-target interactions .

Q. What strategies improve aqueous solubility and stability for in vivo studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin inclusion complexes .

- pH Adjustment : Buffered solutions (pH 7.4) to stabilize the imine bond and phenol group .

- Stability Testing : Monitor degradation via LC-MS under physiological conditions (37°C, 24 hrs) .

Q. How does structural modification of the piperazine or methoxy groups affect target binding?

- Methodological Answer :

- SAR Studies : Synthesize analogs with:

| Modification | Example Derivative | Impact on Activity |

|---|---|---|

| Piperazine substitution | 4-Fluorobenzyl-piperazine | Enhanced CNS penetration |

| Methoxy → Ethoxy | 6-Ethoxy analog | Reduced metabolic clearance |

- Computational Modeling : DFT calculations (Gaussian 09) to predict electronic effects on imine reactivity .

Experimental Design Considerations

Q. How to design a study evaluating environmental persistence and ecotoxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.